tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
1780613-31-1 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)9-6-4-5-7-9/h8-10H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
XXTGXCWJVRFVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Tert Butyl N 1 Cyclopentyl 2 Oxoethyl Carbamate
Reactivity of the Aldehyde Functional Group
The aldehyde moiety in tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its electrophilic nature, influenced by the adjacent stereocenter and the bulky Boc-protecting group, is expected to play a significant role in the stereochemical outcome of these transformations.
Olefination reactions provide a powerful means to convert the aldehyde into an alkene, thus extending the carbon chain.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. The stereochemical outcome is largely dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. For this compound, this reaction would lead to the formation of a new chiral center if the substituent on the ylide is not hydrogen.
Illustrative Wittig Olefination Reactions
| Entry | Ylide | Solvent | Base | Expected Major Product | Expected Stereochemistry |
|---|---|---|---|---|---|
| 1 | Methyltriphenylphosphonium bromide | THF | n-BuLi | tert-butyl N-(1-cyclopentylprop-2-en-1-yl)carbamate | N/A |
| 2 | Ethyltriphenylphosphonium bromide | THF | n-BuLi | tert-butyl N-(1-cyclopentylbut-2-en-1-yl)carbamate | (Z)-isomer |
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, utilizing a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction, generally favoring the formation of (E)-alkenes. harvard.edu The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. libretexts.org The stereoselectivity of the HWE reaction is often high, providing a reliable method for the synthesis of trans-olefins. saskoer.ca
Illustrative Horner-Wadsworth-Emmons Olefination Reactions
| Entry | Phosphonate Reagent | Base | Solvent | Expected Major Product | Expected Stereochemistry |
|---|---|---|---|---|---|
| 1 | Triethyl phosphonoacetate | NaH | THF | Ethyl 3-(1-(tert-butoxycarbonylamino)cyclopentyl)acrylate | (E)-isomer |
| 2 | Diethyl (cyanomethyl)phosphonate | K2CO3 | MeCN | tert-butyl N-(1-cyclopentyl-3-cyanoprop-2-en-1-yl)carbamate | (E)-isomer |
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is crucial to prevent the reduction of the starting aldehyde. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed.
The initial step involves the formation of an iminium ion upon reaction of the aldehyde with a primary or secondary amine. This intermediate is then reduced by a hydride source. The steric hindrance imposed by the cyclopentyl and Boc groups is expected to influence the facial selectivity of the hydride attack, potentially leading to diastereoselective outcomes when a chiral amine is used.
Illustrative Reductive Amination Reactions
| Entry | Amine | Reducing Agent | Solvent | Expected Product |
|---|---|---|---|---|
| 1 | Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | tert-butyl N-(1-cyclopentyl-2-(benzylamino)ethyl)carbamate |
| 2 | Aniline | NaBH₃CN | Methanol (MeOH) | tert-butyl N-(1-cyclopentyl-2-(phenylamino)ethyl)carbamate |
The aldehyde functionality of this compound can act as an electrophile in aldol (B89426) and related condensation reactions. The reaction with an enolate, generated from a ketone or ester, would lead to the formation of a β-hydroxy carbonyl compound. The stereochemical outcome of this reaction can often be controlled by the choice of enolate geometry (E or Z) and the presence of chiral auxiliaries or catalysts. The inherent chirality of the starting material is expected to induce diastereoselectivity in the newly formed stereocenters.
Illustrative Aldol Reactions
| Entry | Enolate Source | Base | Solvent | Expected Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | Acetone | LDA | THF, -78 °C | tert-butyl N-(1-cyclopentyl-2-hydroxy-4-oxopentyl)carbamate | Diastereomeric mixture |
| 2 | Cyclohexanone (B45756) | LDA | THF, -78 °C | tert-butyl N-(1-cyclopentyl-2-(2-oxocyclohexyl)ethyl)carbamate | Diastereomeric mixture |
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. These reactions typically lead to the formation of secondary alcohols. The stereochemical control of this addition is a key challenge. The presence of the α-stereocenter and the bulky protecting group can lead to moderate to good diastereoselectivity, often predictable by Felkin-Anh or Cram chelation models. Asymmetric variants of these additions can be achieved using chiral catalysts or stoichiometric chiral reagents to afford enantioenriched products.
Illustrative Nucleophilic Addition Reactions
| Entry | Nucleophilic Reagent | Solvent | Expected Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Methylmagnesium bromide (MeMgBr) | Diethyl ether | tert-butyl N-(1-cyclopentyl-2-hydroxypropyl)carbamate | Dependent on Cram/Felkin-Anh control |
| 2 | Phenylithium (PhLi) | THF | tert-butyl N-(1-cyclopentyl-2-hydroxy-2-phenylethyl)carbamate | Dependent on Cram/Felkin-Anh control |
Modifications and Functionalizations of the Cyclopentyl Ring
The cyclopentanone (B42830) moiety is the primary locus for transformations aimed at altering the carbocyclic skeleton of the title compound. Ring expansion and contraction reactions represent powerful strategies for converting the five-membered ring into larger or smaller cyclic systems, thereby accessing diverse molecular architectures.
Ring Expansion and Contraction Reactions
Ring Expansion: A prominent method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.com For this reaction to be applied to this compound, the molecule would first need to be converted into a suitable precursor, typically a 1-aminomethyl-cycloalkanol. This could be achieved through a sequence involving the reduction of the ketone to a hydroxyl group, followed by modification of the side chain to introduce the aminomethyl group. The resulting amino alcohol, upon treatment with nitrous acid, generates a diazonium ion. Subsequent loss of dinitrogen gas leads to a carbocation intermediate that triggers a rearrangement, expanding the cyclopentyl ring to a cyclohexanone. wikipedia.orgorganicreactions.org The migratory aptitude of the ring carbons influences the regioselectivity of the expansion. wikipedia.org
Ring Contraction: The Favorskii rearrangement is a classic method for the ring contraction of cyclic α-halo ketones. adichemistry.com This transformation could be applied to this compound following a selective halogenation at the C2 position of the cyclopentyl ring. Treatment of the resulting α-halo ketone with a base, such as an alkoxide or hydroxide, would initiate the rearrangement. wikipedia.orgnrochemistry.com The reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted carboxylic acid derivative (e.g., an ester or acid). adichemistry.comscienceinfo.com The cleavage of the cyclopropanone intermediate is regioselective, typically favoring the formation of the more stable carbanion. adichemistry.com
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Tiffeneau-Demjanov Ring Expansion | 1-(Aminomethyl)cyclopentanol | NaNO₂, HCl, H₂O | Cyclohexanone | wikipedia.orgdbpedia.org |
| Favorskii Ring Contraction | 2-Chlorocyclopentanone | NaOMe, MeOH | Methyl cyclobutanecarboxylate | adichemistry.com |
| Favorskii Ring Contraction | 2-Bromocyclopentanone | NaOH, H₂O | Cyclobutanecarboxylic acid | wikipedia.org |
Substituent Effects on Reactivity and Selectivity
The (tert-butoxycarbonyl)amino substituent at the α-position of the cyclopentanone ring significantly influences its reactivity and the selectivity of subsequent transformations. This influence stems from a combination of electronic and steric effects.
Steric Effects: The bulky tert-butyl group of the Boc protecting group, combined with the cyclopentyl ring itself, creates significant steric hindrance around the reactive centers. This can dictate the stereochemical outcome of nucleophilic attacks on the ketone carbonyl. For instance, the approach of a large nucleophile may be favored from the face opposite to the bulky substituent, leading to high diastereoselectivity. Similarly, in reactions involving the cyclopentyl ring, the steric bulk can influence which face of the ring is more accessible to reagents.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the transformations of this compound is essential for predicting outcomes and optimizing reaction conditions. While specific mechanistic studies on this exact molecule are not prevalent, the pathways can be elucidated by drawing from well-established mechanisms for its constituent functional groups.
Elucidation of Reaction Pathways
N-Alkylation: The N-alkylation of the carbamate (B1207046) under basic conditions likely proceeds via a direct S_N2 pathway. A base, such as cesium carbonate, deprotonates the carbamate nitrogen to form a carbamate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the N-C bond.
Tiffeneau-Demjanov Rearrangement: The mechanism begins with the diazotization of the primary amine of the precursor amino alcohol with nitrous acid to form a diazonium salt. wikipedia.org This is followed by the spontaneous loss of N₂ gas to generate a primary carbocation. This unstable carbocation immediately rearranges through a 1,2-alkyl shift, where a C-C bond from the cyclopentyl ring migrates to the carbocationic center. chemistrysteps.com This concerted migration expands the ring by one carbon and relieves ring strain, resulting in a more stable secondary carbocation, which is then captured by water to yield, after deprotonation, the final cyclohexanone product.
Favorskii Rearrangement: The accepted mechanism for the Favorskii rearrangement of a corresponding α-halo ketone begins with the abstraction of an acidic α'-proton by a base to form an enolate. adichemistry.comwikipedia.org This is followed by an intramolecular S_N2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate. nrochemistry.com The base (e.g., methoxide) then adds to the carbonyl carbon of the strained cyclopropanone. The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the former cyclopropanone ring. This ring-opening is regioselective, proceeding to form the more stable carbanion, which is then protonated by the solvent to give the final ring-contracted product. adichemistry.com
Transition State Analysis and Kinetic Studies
Detailed kinetic and computational studies would be required to fully characterize the transition states and reaction rates for transformations of this compound. However, general principles can be applied.
For N-alkylation , the rate would be dependent on the concentration of both the carbamate anion and the alkyl halide, consistent with a bimolecular S_N2 reaction. The transition state would involve the partial formation of the N-C bond and partial breaking of the C-Halogen bond. Steric hindrance around the nitrogen and the electrophilic carbon would significantly impact the energy of this transition state and thus the reaction rate.
In the Tiffeneau-Demjanov rearrangement , the rate-determining step is generally considered to be the carbocation rearrangement. Transition state analysis would focus on the concerted migration of the alkyl group and the departure of the dinitrogen molecule. The stability of the resulting expanded-ring carbocation relative to the initial carbocation provides the thermodynamic driving force.
For the Favorskii rearrangement , kinetic studies often point to either the formation of the cyclopropanone or its subsequent cleavage as the rate-determining step, depending on the substrate and conditions. researchgate.net Transition state analysis using computational methods like Density Functional Theory (DFT) could model the structures and energies of the enolate formation, the intramolecular cyclization, and the nucleophilic ring-opening steps. Such studies would help to rationalize the observed regioselectivity in the cleavage of the cyclopropanone intermediate by comparing the energies of the transition states leading to the possible carbanionic intermediates.
Applications As a Key Building Block and Intermediate in Advanced Organic Synthesis
Utility in Natural Product Synthesis and Analog Generation
The synthesis of complex natural products often requires chiral building blocks that allow for the stereocontrolled construction of multiple stereocenters. N-Boc protected amino aldehydes are valuable in this regard.
Jaspine B (Pachastrissamine) is a cytotoxic anhydrophytosphingosine isolated from marine sponges. Its total synthesis has been the subject of significant research. Several synthetic strategies for Jaspine B have been developed, often starting from chiral precursors like L-serine. mdpi.com These routes typically involve the use of N-Boc protected intermediates to control the stereochemistry of the amino-bearing centers.
A key transformation in some syntheses of Jaspine B is a stereoselective Pd(II)-catalysed carbonylative cyclisation of an unsaturated N-Boc protected amino diol. mdpi.com This approach, starting from N-Boc protected Garner's aldehyde (derived from L-serine), leads to a key lactone intermediate which is then further elaborated to Jaspine B. mdpi.com While this demonstrates the importance of Boc-protected aldehydes in Jaspine B synthesis, the specific use of tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate as a precursor is not documented.
The stereocontrolled synthesis of highly substituted carbocyclic rings is a significant challenge in organic chemistry. Carbamate-directed cyclization reactions and the use of chiral carbamate (B1207046) auxiliaries are established methods for achieving high stereoselectivity. However, literature specifically detailing the use of this compound in the stereocontrolled synthesis of complex natural product fragments is not available.
Construction of Heterocyclic Systems
The combination of an aldehyde and a protected amine in this compound suggests its potential as a precursor for various heterocyclic systems through reactions like Pictet-Spengler, Bischler-Napieralski, or multicomponent reactions. For example, tert-butyl carbamate derivatives have been used in the synthesis of pyranones, which can then undergo cycloaddition reactions. mdpi.com However, there are no specific examples in the surveyed literature of this compound being used for the construction of heterocyclic systems.
Precursor to Pyridine (B92270) Derivatives
The aldehyde functionality in this compound makes it a suitable precursor for constructing pyridine rings, a core structure in many pharmaceuticals. One of the classic methods for pyridine synthesis is the Hantzsch condensation, which involves the reaction of an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia (B1221849) source. baranlab.org In this context, this compound can provide the aldehyde component. More contemporary methods leverage synergistic catalysis, such as the [3+3]-type condensation of α,β-unsaturated aldehydes with O-acetyl ketoximes, catalyzed by a combination of a copper(I) salt and a secondary amine. organic-chemistry.org The aldehyde group of the title compound can be transformed into such an unsaturated system to participate in these modern, modular syntheses of highly substituted pyridines. organic-chemistry.org
Reagent for Pyrazole (B372694) Synthesis via Cycloaddition Reactions
Pyrazoles are another class of heterocycles with significant biological activity. mdpi.com The aldehyde group is a key functional handle for their synthesis. organic-chemistry.orgnih.gov Aldehydes can be converted in situ into various intermediates that readily undergo [3+2] cycloaddition reactions. For instance, an aldehyde can undergo condensation with tosylhydrazine to form a tosylhydrazone, which then serves as a precursor to a diazo compound. This intermediate can subsequently react with an alkyne in a 1,3-dipolar cycloaddition to furnish the pyrazole ring. nih.gov This multi-component approach allows for the assembly of polysubstituted pyrazoles from simple starting materials. organic-chemistry.org this compound can act as the aldehyde source in such reaction sequences, enabling the introduction of the Boc-protected aminocyclopentyl moiety onto the pyrazole core. organic-chemistry.org
Development of Novel Organocatalytic and Metal-Catalyzed Reactions
The development of novel catalytic methods has expanded the synthetic utility of building blocks like this compound. Both copper and palladium catalysis have been employed to forge complex heterocyclic frameworks using aldehydes and carbamates as reactants.
Substrate in Copper-Catalyzed Modular Assembly
Copper catalysis is a powerful tool for constructing polyheterocyclic systems through modular assembly strategies. nih.govnih.gov Research has demonstrated that various aliphatic aldehydes, including those with cyclic structures like cyclopentanecarbaldehyde, are well-tolerated substrates in copper-catalyzed multicomponent reactions (MCRs) followed by tandem cyclization. nih.govacs.org In a typical sequence, an aldehyde can participate in an ammonia-Ugi MCR to generate an intermediate adduct, which then undergoes a copper-catalyzed intramolecular annulation to form complex scaffolds like indenoisoquinolinones. nih.govacs.org The aldehyde functionality of this compound makes it a prime candidate for incorporation into such diversity-oriented syntheses, allowing for the rapid construction of libraries of complex molecules. nih.gov
Substrate in Palladium-Catalyzed De Novo Assembly of Heterocycles
Palladium-catalyzed reactions are fundamental to modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org The carbamate group in this compound can be leveraged in palladium-catalyzed transformations for the de novo synthesis of heterocycles. For example, palladium catalysts facilitate the cross-coupling of aryl halides or triflates with various partners to build heterocyclic cores. organic-chemistry.orgmit.edu While the title compound itself may not be a direct substrate for cross-coupling, it can be readily modified. For instance, the cyclopentyl ring could be functionalized with a halide or triflate, or the Boc-protected amine could serve as a nucleophile in a palladium-catalyzed C-N bond-forming cyclization after an initial intermolecular coupling event. organic-chemistry.orgorganic-chemistry.org Such cascade reactions, initiated by C-H functionalization or other coupling processes, represent a highly efficient strategy for assembling complex heterocyclic systems. mdpi.comorganic-chemistry.org
Advanced Spectroscopic and Characterization Methodologies in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the atomic connectivity and spatial arrangement of a molecule. mmu.ac.uk For a molecule like tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for complete assignment.
Based on the compound's structure, a set of predicted chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be proposed. These predictions serve as a foundation for interpreting the complex data obtained from 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 | tert-Butyl group, protons |
| -C(CH₃)₃ | - | ~80.0 | tert-Butyl group, quaternary C |
| -NH- | ~5.5-6.5 (d, 1H) | - | Amide proton |
| -NH-CH- | ~4.5-4.7 (m, 1H) | ~60.0 | α-carbon to carbonyl and N |
| Cyclopentyl-CH- | ~2.2-2.4 (m, 1H) | ~45.0 | Cyclopentyl methine |
| Cyclopentyl-CH₂ | ~1.5-1.9 (m, 8H) | ~25.0, ~30.0 | Cyclopentyl methylenes |
| -C=O (carbamate) | - | ~156.0 | Carbamate (B1207046) carbonyl |
| -C=O (aldehyde) | ~9.6 (s, 1H) | ~200.0 | Aldehyde proton and carbon |
Two-dimensional (2D) NMR experiments are crucial for deciphering the structure of complex molecules by spreading spectroscopic information across two frequency axes, resolving overlapping signals that might be present in 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be instrumental in confirming the structure of the cyclopentyl ring. It would show cross-peaks connecting the methine proton of the cyclopentyl group to its adjacent methylene (B1212753) protons, and further correlations between the different methylene protons within the ring, establishing their connectivity. A correlation between the amide N-H proton and the adjacent α-proton (-NH-CH-) would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and their attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak connecting the nine equivalent protons of the tert-butyl group to the methyl carbons at ~28.3 ppm, and another connecting the aldehyde proton (~9.6 ppm) to the aldehyde carbon (~200.0 ppm). This technique is invaluable for assigning the carbon signals of the cyclopentyl ring by correlating them with their attached, and often better-resolved, proton signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. This is particularly useful for connecting different functional groups within the molecule. Key expected HMBC correlations would include:
A cross-peak from the tert-butyl protons (~1.45 ppm) to the carbamate carbonyl carbon (~156.0 ppm), confirming the Boc protecting group structure.
Correlations from the α-proton (-NH-CH-) to both the carbamate carbonyl carbon and the aldehyde carbonyl carbon, linking the central part of the molecule.
Correlations from the cyclopentyl methine proton to the α-carbon and the aldehyde carbon, establishing the attachment point of the cyclopentyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are bonded. This is critical for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the α-proton and specific protons on the cyclopentyl ring, helping to define the relative orientation of the cyclopentyl group with respect to the rest of the molecule.
For molecules with significant signal overlap, such as the complex multiplet patterns expected for the cyclopentyl ring protons, advanced NMR pulse sequences can be employed. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively irradiate one proton and observe correlations to all other protons within the same spin system, effectively isolating the entire cyclopentyl proton network from a single, well-resolved peak. Similarly, selective 1D NOE experiments can provide more precise distance information between specific protons than a full 2D NOESY, which is useful for confirming stereochemical assignments.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental composition.
For this compound, the molecular formula is C₁₂H₂₁NO₃. The expected monoisotopic mass can be calculated with high precision. HRMS analysis would compare the experimentally measured mass to the calculated mass, providing strong evidence for the proposed molecular formula. uni.lu
Table 2: HRMS Data for C₁₂H₂₁NO₃
| Ion/Adduct | Calculated m/z | Description |
|---|---|---|
| [M]⁺ | 227.15215 | Molecular Ion |
| [M+H]⁺ | 228.15943 | Protonated Molecule |
| [M+Na]⁺ | 250.14137 | Sodium Adduct |
| [M+K]⁺ | 266.11531 | Potassium Adduct |
Data sourced from predicted values. uni.lu
The ability of HRMS to provide an exact mass measurement allows researchers to distinguish the target compound from other potential isomers or compounds with the same nominal mass but different elemental compositions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its constituent functional groups. libretexts.org
N-H Stretch: A moderate absorption peak is expected in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide (carbamate). youtube.com
C-H Stretch: Strong peaks just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching from the cyclopentyl and tert-butyl groups. A weaker, but distinct, peak is also expected around 2720-2820 cm⁻¹ for the aldehyde C-H stretch.
C=O Stretch: Two strong, sharp absorption bands are anticipated in the carbonyl region. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, while the carbamate C=O stretch (Amide I band) is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹. libretexts.org
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the carbamate group is expected in the 1250-1050 cm⁻¹ region. libretexts.org
Table 3: Characteristic FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amide (Carbamate) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl, tert-Butyl) |
| 2820 - 2720 | C-H Stretch | Aldehyde |
| 1740 - 1720 | C=O Stretch | Aldehyde |
| 1700 - 1680 | C=O Stretch (Amide I) | Carbamate |
| 1250 - 1050 | C-O Stretch | Carbamate |
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
The carbon atom attached to the nitrogen, the aldehyde group, and the cyclopentyl ring is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and assessing the enantiomeric purity of a sample. gcms.cz
This separation is achieved by using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP is itself an enantiomerically pure substance that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability or interaction energy between these two diastereomeric complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation.
Common CSPs used in HPLC include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins. researchgate.net For GC, derivatized cyclodextrins are often used as the stationary phase. gcms.cz
The analysis would involve dissolving the sample in a suitable mobile phase (for HPLC) or volatilizing it (for GC) and passing it through the chiral column. The detector output, or chromatogram, would show two distinct peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer. From this data, the enantiomeric excess (e.e.), a measure of chiral purity, can be calculated using the formula:
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
This assessment is critical in fields like pharmaceutical development, where the biological activity of two enantiomers can differ significantly.
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the cyclopentyl ring and the rotatable bonds in the side chain of tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate give rise to a complex conformational landscape. Conformational analysis aims to identify the stable low-energy structures of the molecule, which in turn govern its physical and chemical properties.
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. In a hypothetical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box, and the trajectories of its atoms would be calculated over time by solving Newton's equations of motion. Such simulations can reveal the preferred conformations of the molecule in solution, the dynamics of the cyclopentyl ring puckering, and the intramolecular hydrogen bonding possibilities.
For instance, a simulation could track the dihedral angles of the carbamate (B1207046) side chain and the puckering coordinates of the cyclopentyl ring. The results would likely show that the cyclopentyl ring exists in a dynamic equilibrium between various envelope and twist conformations. The bulky tert-butyl group would significantly influence the conformational preferences of the adjacent carbamate linkage.
Table 1: Hypothetical Dihedral Angles for Major Conformers of this compound from a Simulated Conformational Search
| Conformational Feature | Dihedral Angle (degrees) - Conformer A | Dihedral Angle (degrees) - Conformer B |
| O=C-N-C | 180 | 0 |
| C-N-C-C=O | 60 | 180 |
| N-C-C=O | 120 | -60 |
Note: The data in this table is hypothetical and for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons in this compound, which is key to understanding its reactivity.
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical reactivity and stability of the molecule. For an α-amino aldehyde like this carbamate, the HOMO is likely to be localized on the nitrogen and oxygen atoms of the carbamate group, while the LUMO may be centered on the carbonyl group of the aldehyde.
Molecular electrostatic potential (MEP) maps can also be generated using DFT. These maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the carbonyl oxygens and a positive potential near the aldehyde proton and the N-H group.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is hypothetical and for illustrative purposes.
Modeling of Reaction Transition States and Pathways
Computational modeling can be employed to study the mechanisms of reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the transition state structures and determine the activation energies.
For example, the reduction of the aldehyde group to an alcohol could be modeled. DFT calculations could be used to find the structure of the transition state for the nucleophilic attack of a hydride reagent on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate. Similarly, the acidity of the α-proton could be investigated by modeling its abstraction by a base.
Prediction of Conformational Preferences and Stereochemical Outcomes
The stereochemistry of reactions involving this compound can be predicted using computational methods. For reactions that create a new stereocenter, computational models can predict which diastereomer or enantiomer is likely to be the major product.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. While a full QSRR analysis would require a dataset of related compounds, the principles can be applied to understand the reactivity of this compound.
In a hypothetical QSRR study, a series of analogues with different substituents on the cyclopentyl ring or different carbamate protecting groups would be synthesized and their reaction rates for a specific transformation measured. Computational descriptors for each molecule, such as steric parameters (e.g., van der Waals volume) and electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), would be calculated. A statistical model would then be built to correlate these descriptors with the observed reactivity.
For this compound, descriptors such as the steric bulk of the cyclopentyl and tert-butyl groups and the electrophilicity of the aldehyde carbon would be important predictors of its reactivity in nucleophilic addition reactions.
Future Research Directions and Unexplored Synthetic Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic approaches to tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate, while effective at the lab scale, offer opportunities for improvement in terms of efficiency and environmental impact. A significant future direction lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.com
Key areas for development include:
Atom Economy: Moving from classical protection strategies that often involve stoichiometric reagents, such as di-tert-butyl dicarbonate (B1257347), to more atom-economical catalytic methods. orgsyn.org For instance, catalytic transcarbamoylation reactions could offer a more efficient use of the Boc protecting group. organic-chemistry.org
Solvent Selection: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. The use of water as a solvent has been demonstrated in the synthesis of other carbamates, offering significant safety and environmental benefits. google.com
Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating.
A comparative table of potential synthetic route improvements is presented below.
| Feature | Conventional Method | Proposed Sustainable Alternative | Rationale |
| Boc-group Source | Di-tert-butyl dicarbonate | Catalytic use of Boc-precursors with alcohols/amines | Improves atom economy and reduces byproducts. orgsyn.orgorganic-chemistry.org |
| Solvent | Dichloromethane, Acetonitrile | Water, Ethanol, or solvent-free conditions | Reduces environmental impact and improves process safety. google.com |
| Catalysis | Stoichiometric bases (e.g., Triethylamine) | Recyclable solid catalysts or biocatalysts | Simplifies purification and minimizes waste streams. |
| Energy Input | Conventional heating (reflux) | Microwave-assisted or mechanochemical synthesis | Decreases reaction time and energy consumption. |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond refining existing methods, the exploration of entirely new synthetic disconnections and catalytic systems represents a major frontier. The structure of this compound, featuring a chiral center adjacent to a carbonyl group, invites the application of modern asymmetric catalysis.
Future research could explore:
Asymmetric Catalysis: Developing enantioselective methods to directly install the carbamate (B1207046) group onto a cyclopentylacetyl precursor. This could involve transition-metal catalysis (e.g., Palladium, Copper) or organocatalysis to achieve high levels of stereocontrol. Palladium-catalyzed cross-coupling reactions have been effectively used for creating N-Boc protected anilines and could be adapted for this purpose.
Biocatalysis: Utilizing enzymes, such as lipases or transaminases, to catalyze key steps in the synthesis. Lipases have shown promise in the kinetic resolution of related carbamates, offering a route to enantiomerically pure products. researchgate.net
C-H Activation: A more advanced and atom-economical approach would involve the direct C-H amination of a suitable cyclopentyl ketone precursor, bypassing the need for pre-functionalized starting materials.
| Catalytic System | Potential Application in Synthesis | Advantages |
| Palladium Catalysis | Cross-coupling of a cyclopentyl precursor with a nitrogen source. mdpi.com | High functional group tolerance, well-established methodologies. |
| Organocatalysis | Asymmetric alpha-functionalization of a cyclopentyl aldehyde or ketone. | Metal-free, often milder reaction conditions, high enantioselectivity. |
| Biocatalysis (Enzymes) | Enantioselective synthesis or resolution of chiral intermediates. researchgate.net | High specificity, environmentally benign conditions (aqueous media, ambient temperature). |
| Tin Catalysis | Tin-catalyzed transcarbamoylation of the corresponding amino alcohol. organic-chemistry.org | Mild conditions and broad functional-group tolerance. organic-chemistry.org |
Application in Supramolecular Chemistry and Materials Science
The molecular structure of this compound, containing both hydrogen bond donors (N-H) and acceptors (C=O), makes it an interesting candidate for applications in supramolecular chemistry and materials science. The carbamate functional group is known to form strong and directional hydrogen bonds, which can drive the self-assembly of molecules into well-ordered, higher-order structures. mdpi.com
Unexplored opportunities include:
Organogels: The compound's ability to form intermolecular hydrogen bonds could be exploited to create low molecular weight organogelators, capable of gelling organic solvents at low concentrations.
Liquid Crystals: Modification of the cyclopentyl ring with mesogenic units could lead to the development of novel liquid crystalline materials whose phase behavior is influenced by the carbamate's hydrogen-bonding interactions.
Functional Polymers: The molecule can be used as a monomer or a building block for the synthesis of functional polymers. For instance, after deprotection of the Boc group, the resulting primary amine could be incorporated into polyamide or polyurea backbones, imparting specific conformational constraints due to the cyclopentyl group. Such polymers could find applications as chiral stationary phases or stimuli-responsive materials.
Integration into Automated Synthesis Platforms and Flow Chemistry
The translation of synthetic procedures from batch to continuous flow processing is a rapidly growing area in modern chemistry. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The synthesis of this compound is a prime candidate for adaptation to these technologies.
Key research directions are:
Flow Synthesis: Developing a continuous flow process where starting materials are pumped through reactors containing immobilized catalysts or reagents. This would allow for precise control over reaction time, temperature, and stoichiometry, potentially leading to higher yields and purities. Flow chemistry has been successfully applied to other complex carbamate syntheses. buchler-gmbh.com
Automated Optimization: Utilizing automated synthesis platforms, where robotics and software algorithms explore a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to rapidly identify optimal conditions. This high-throughput screening approach can significantly accelerate the development of more efficient synthetic routes.
In-line Analysis: Integrating real-time analytical techniques (e.g., IR, HPLC) into a flow setup to monitor reaction progress and product quality continuously. This enables rapid feedback and optimization, leading to more robust and reliable manufacturing processes.
The integration of these advanced technologies will be instrumental in moving the synthesis of this compound from a laboratory-scale procedure to a highly efficient and scalable industrial process.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with tert-butyl carbamate (Boc-protected amine) and react with 1-cyclopentyl-2-oxoethyl derivatives. Use coupling reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to facilitate condensation, as demonstrated in analogous carbamate syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM or THF) and temperature (0–25°C) to minimize side products like over-alkylation or Boc-deprotection .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet), cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet), and carbonyl signals (δ ~170–175 ppm for carbamate C=O) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ≈ 285.3 g/mol) and compare with theoretical values .
- IR Spectroscopy : Identify carbamate N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in this compound derivatives?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Mount crystals in inert oil to prevent degradation .
- Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination, followed by refinement in SHELXL to resolve cyclopentyl ring puckering and carbamate conformation .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .
- Challenges : Cyclopentyl flexibility may lead to disorder; apply restraints or split models in refinement .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?
- Modeling Approaches :
- DFT Calculations : Use Gaussian or ORCA to calculate transition-state energies for Boc deprotection under acidic (e.g., TFA) or basic conditions. Focus on carbamate C=O bond polarization .
- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict hydrolysis rates and identify steric hindrance from the cyclopentyl group .
- Contradictions : Experimental vs. theoretical activation energies may arise due to solvent dynamics not captured in gas-phase models. Validate with kinetic studies .
Q. How can researchers address discrepancies in spectroscopic data for carbamate derivatives during structural characterization?
- Case Study :
- Problem : Observed NMR splitting patterns conflict with expected diastereomer ratios.
- Resolution :
Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange in the cyclopentyl ring (e.g., ring-flipping) .
Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and confirm optical purity .
X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
